3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
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Overview
Description
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with ethyl and dimethyl groups, and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
1-Ethyl-3,5-dimethyl-1H-pyrazole: A structurally similar compound with different substituents.
Morpholine: A related compound with a similar ring structure
Uniqueness
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine is unique due to its combination of a pyrazole ring with specific ethyl and dimethyl substitutions and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)morpholine |
InChI |
InChI=1S/C11H19N3O/c1-4-14-9(3)11(8(2)13-14)10-7-15-6-5-12-10/h10,12H,4-7H2,1-3H3 |
InChI Key |
YMZDBLOVCRWVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2COCCN2)C |
Origin of Product |
United States |
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